molecular formula C22H30N2O5 B12946657 tert-Butyl (R)-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate

tert-Butyl (R)-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B12946657
M. Wt: 402.5 g/mol
InChI Key: VFKKJYLKVBRZBD-GOSISDBHSA-N
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Description

tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, an oxazolidinone moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Oxazolidinone Moiety: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound, followed by cyclization.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions, starting from appropriate precursors such as amino acids or diamines.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester is typically introduced via esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxazolidinone ring or the carbonyl groups, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and piperidine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone moiety can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl ®-4-(2-(4-methyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl ®-4-(2-(4-phenyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry. The presence of the benzyl group and the oxazolidinone ring provides distinct chemical properties and reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

IUPAC Name

tert-butyl 4-[2-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H30N2O5/c1-22(2,3)29-20(26)23-11-9-17(10-12-23)14-19(25)24-18(15-28-21(24)27)13-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3/t18-/m1/s1

InChI Key

VFKKJYLKVBRZBD-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3

Origin of Product

United States

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